molecular formula C15H14N2O3 B230298 N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide

N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide

Cat. No. B230298
M. Wt: 270.28 g/mol
InChI Key: OMAWWCHFOCUQIG-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide, also known as OCPH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have suggested that N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide can inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. In addition, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and cancer cell proliferation. In addition, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. However, further studies are needed to elucidate the precise mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide in laboratory experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been shown to be stable under a wide range of conditions, making it suitable for use in various assays. However, one limitation of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide is that its mechanism of action is not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide. One area of interest is the identification of the precise molecular targets of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide, which could provide insights into its mechanism of action. In addition, future studies could investigate the potential of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide as a therapeutic agent for various diseases, including cancer, diabetes, and inflammatory disorders. Finally, the development of more efficient synthesis methods for N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide could facilitate its use in large-scale experiments and clinical trials.
Conclusion:
In conclusion, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide is a synthetic compound with promising therapeutic potential. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. The synthesis method for N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide is relatively simple, and it has been shown to be stable under a wide range of conditions. However, further studies are needed to elucidate its precise mechanism of action and to investigate its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide involves the condensation of 2-phenoxyacetic acid hydrazide with 2,4-dihydroxybenzaldehyde followed by the oxidation of the resulting intermediate with sodium periodate. The final product is obtained by reacting the oxidized intermediate with 2-cyclohexen-1-one. The synthesis of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been reported in several research articles, and it has been demonstrated that the yield of the product can be optimized by varying the reaction conditions.

Scientific Research Applications

N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of many diseases.

properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N//'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide

InChI

InChI=1S/C15H14N2O3/c18-14-9-5-4-6-12(14)10-16-17-15(19)11-20-13-7-2-1-3-8-13/h1-10,16H,11H2,(H,17,19)/b12-10+

InChI Key

OMAWWCHFOCUQIG-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)NN/C=C/2\C=CC=CC2=O

SMILES

C1=CC=C(C=C1)OCC(=O)NNC=C2C=CC=CC2=O

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC=C2C=CC=CC2=O

Origin of Product

United States

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